PF-05198007

Nav1.7 Pain Electrophysiology

PF-05198007 is a well-characterized, orally active arylsulfonamide Nav1.7 inhibitor for preclinical pain research. It offers high potency (IC50 ~9 nM) and >1000-fold selectivity over Nav1.5, ensuring unambiguous target engagement. Validated for use in patch-clamp, DRG neuron studies, and in vivo inflammatory pain models. Ideal as a reference standard or pharmacological probe.

Molecular Formula C19H12ClF4N5O3S2
Molecular Weight 533.9 g/mol
Cat. No. B10854007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05198007
Molecular FormulaC19H12ClF4N5O3S2
Molecular Weight533.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
InChIInChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28)
InChIKeyQCDLGAPJZJODRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-05198007: A Potent and Selective Nav1.7 Arylsulfonamide Inhibitor for Pain Research


PF-05198007 is a potent, orally active, and subtype-selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7 [1]. It is a preclinical tool compound with an identical pharmacological selectivity profile to the clinical compound PF-05089771, and it has been extensively characterized in both recombinant systems and native nociceptor preparations [1].

PF-05198007: Why General Sodium Channel Blockers Cannot Substitute for Subtype-Selective Nav1.7 Inhibition


General sodium channel blockers (e.g., lidocaine, TTX) inhibit multiple Nav subtypes, leading to dose-limiting cardiovascular and CNS side effects [1]. Even among Nav1.7-selective agents, critical differences in potency, species ortholog selectivity, and binding mode (e.g., state-dependent vs. closed-state block) exist, making cross-compound substitution impossible without quantitative validation [2][3]. PF-05198007 provides a well-characterized small molecule tool with defined selectivity margins and in vivo efficacy, serving as a reference standard for Nav1.7 target engagement studies [1].

PF-05198007: Quantitative Differentiation Data for Scientific Procurement Decisions


Nav1.7 Potency and Subtype Selectivity: PF-05198007 vs. PF-05089771 and Lidocaine

PF-05198007 demonstrates nanomolar potency against Nav1.7 while maintaining >1000-fold selectivity over cardiac Nav1.5, a profile distinct from both the close analog PF-05089771 and the non-selective local anesthetic lidocaine [1][2].

Nav1.7 Pain Electrophysiology

Functional Nav1.7 Block in Native Nociceptors: PF-05198007 vs. TTX

In small-diameter mouse DRG neurons, PF-05198007 blocks the majority of tetrodotoxin-sensitive (TTX-S) current, directly quantifying Nav1.7's contribution to total sodium conductance [1].

DRG Nociceptor Electrophysiology

Action Potential Rheobase Elevation: PF-05198007 Quantifies Nav1.7 Role in Excitability

PF-05198007 significantly increases the action potential rheobase in small-diameter DRG neurons, providing a direct functional measure of Nav1.7's contribution to nociceptor excitability [1].

DRG Excitability Nav1.7

In Vivo Efficacy in Capsaicin-Induced Neurogenic Flare Model: PF-05198007 Demonstrates Target Engagement

Oral administration of PF-05198007 significantly reduces capsaicin-evoked neurogenic flare in wild-type mice, confirming in vivo target engagement and functional Nav1.7 blockade [1].

In Vivo Pain Nav1.7

Axonal Propagation Block in C-Fibers: PF-05198007 vs. TTX

PF-05198007 selectively blocks axonal propagation in nociceptive C-fibers while sparing A-fibers, a functional distinction that correlates with Nav1.7 expression and differentiates it from pan-Nav blockers like TTX [1][2].

Axonal Conduction C-Fiber Nav1.7

PF-05198007: Optimal Application Scenarios Based on Quantitative Evidence


Target Validation and Mechanistic Studies of Nav1.7 in Pain

Utilize PF-05198007 as a selective pharmacological probe to dissect Nav1.7-specific contributions to nociceptor excitability, action potential generation, and synaptic transmission. Its high potency (IC50 ~9 nM) and >1000-fold selectivity over Nav1.5 enable unambiguous interpretation of Nav1.7 function in native DRG neurons, spinal cord slices, and in vivo pain models [1].

Benchmarking Novel Nav1.7 Inhibitors in Electrophysiology Assays

Employ PF-05198007 as a reference standard in patch-clamp assays to calibrate potency and state-dependence of new Nav1.7 inhibitors. Comparative data on IC50 (5.2 nM on mNav1.7), TTX-S current block (83% at 30 nM), and rheobase elevation (+66 pA) provide quantitative benchmarks for evaluating novel compounds in both recombinant and native systems [1].

Preclinical Efficacy Studies in Inflammatory Pain Models

Administer PF-05198007 orally (1-10 mg/kg) in rodent models of inflammatory pain (e.g., capsaicin-induced flare, formalin test) to demonstrate Nav1.7 target engagement and dose-dependent analgesia. The compound's oral bioavailability and robust in vivo efficacy (up to ~90% flare reduction at 10 mg/kg) make it suitable for proof-of-concept studies and comparison with peripherally restricted Nav1.7 inhibitors [1].

Dissecting Axonal Conduction Mechanisms in Nociceptors

Apply PF-05198007 (100-300 nM) locally to peripheral nerves in vivo to selectively block Nav1.7-mediated propagation in C-fibers while sparing A-fibers. This fiber-type selectivity (63% C-fiber block vs. 5% A-fiber block) enables precise mapping of Nav1.7's role in axonal conduction and can be used to differentiate Nav1.7-dependent pain signaling from other TTX-sensitive channels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05198007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.